

An In-depth Technical Guide to 2-(4-methoxyphenyl)-1H-benzimidazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(4-methoxyphenyl)-1H-benzimidazole

Cat. No.: B1347242

[Get Quote](#)

This technical guide provides a comprehensive overview of **2-(4-methoxyphenyl)-1H-benzimidazole**, a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development. The document details its physicochemical properties, experimental protocols for its synthesis and characterization, and explores its biological activities and associated signaling pathways.

Physicochemical Properties

2-(4-methoxyphenyl)-1H-benzimidazole is a solid compound at room temperature. Its core structure consists of a fused benzene and imidazole ring, with a 4-methoxyphenyl group attached at the 2-position of the imidazole ring. This structure is a common scaffold in medicinal chemistry, known for its ability to interact with various biological targets.

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₂ N ₂ O	[1] [2] [3]
Molecular Weight	224.26 g/mol	[2] [3] [4] [5]
Melting Point	228-230 °C	[4]
Boiling Point	428.2±47.0 °C (Predicted)	[4]
Density	1.216±0.06 g/cm ³ (Predicted)	[4]
CAS Number	2620-81-7	[1] [3] [4]

Experimental Protocols

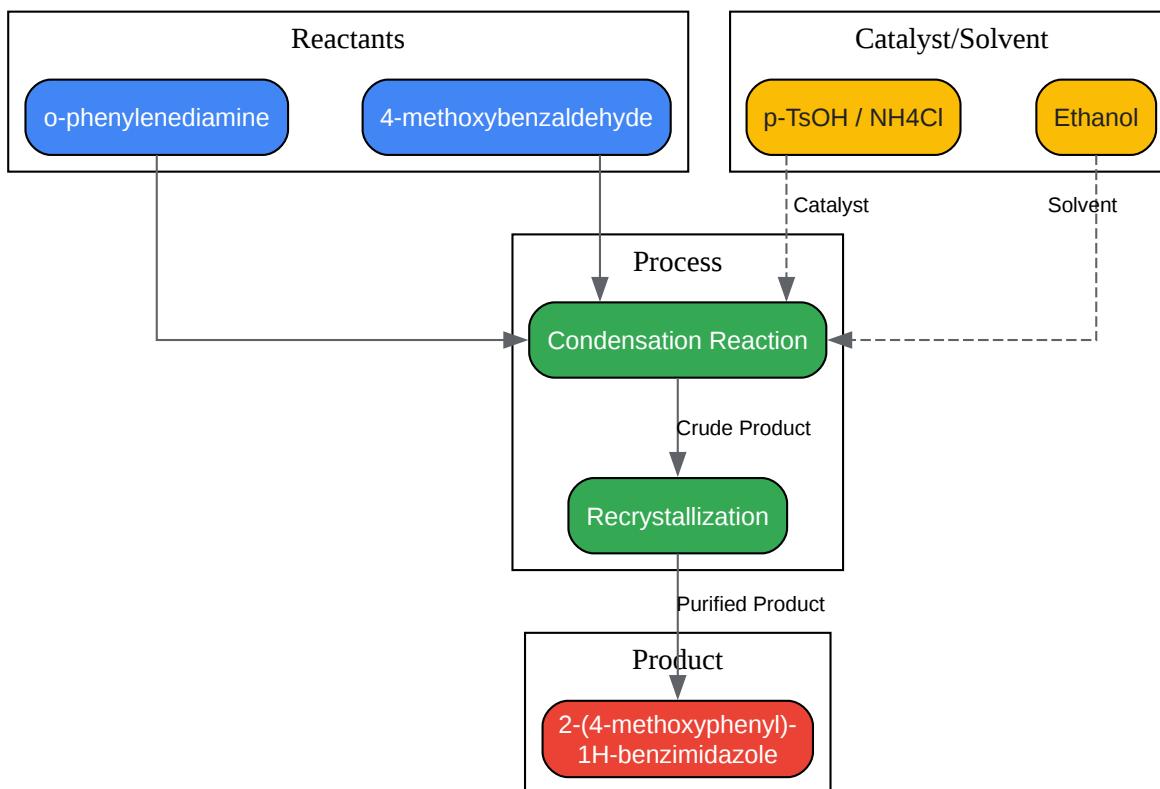
The synthesis of **2-(4-methoxyphenyl)-1H-benzimidazole** is typically achieved through the condensation of an o-phenylenediamine with 4-methoxybenzaldehyde. Various catalysts and reaction conditions have been reported to facilitate this reaction efficiently.

Synthesis via Catalytic Condensation

A common and efficient method involves the reaction of o-phenylenediamine with 4-methoxybenzaldehyde in the presence of an acid catalyst.

Materials:

- o-phenylenediamine
- 4-methoxybenzaldehyde
- p-Toluenesulfonic acid (p-TsOH) or Ammonium Chloride (NH₄Cl)[\[6\]](#)
- Ethanol
- Isopropyl alcohol


Procedure:

- In a round-bottom flask, dissolve equimolar amounts of o-phenylenediamine and 4-methoxybenzaldehyde in ethanol.
- Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) to the mixture.[7]
- Reflux the reaction mixture for 6-8 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 v/v ethyl acetate and petroleum ether).[7]
- Upon completion of the reaction, evaporate the solvent under reduced pressure.
- Recrystallize the crude product from isopropyl alcohol to obtain the purified **2-(4-methoxyphenyl)-1H-benzimidazole**.[7]

Characterization Data:

- ^1H NMR (DMSO-d₆): δ 3.70 (d, 3H, OCH₃), 6.12 (bs, 1H, NH), 6.94 (d, 2H, aromatic), 6.98 (d, 2H, aromatic), 7.20 (d, 2H, aromatic), 7.58 (d, 2H, aromatic).[6]
- IR (KBr, cm⁻¹): 3294 (-NH), 3103 (Ar-CH), 1588 (-C=N), 1184 (-OCH₃).[6]
- Mass (LCMS): m/z 225 (M⁺+H).[6]

Below is a graphical representation of the synthesis workflow.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **2-(4-methoxyphenyl)-1H-benzimidazole**.

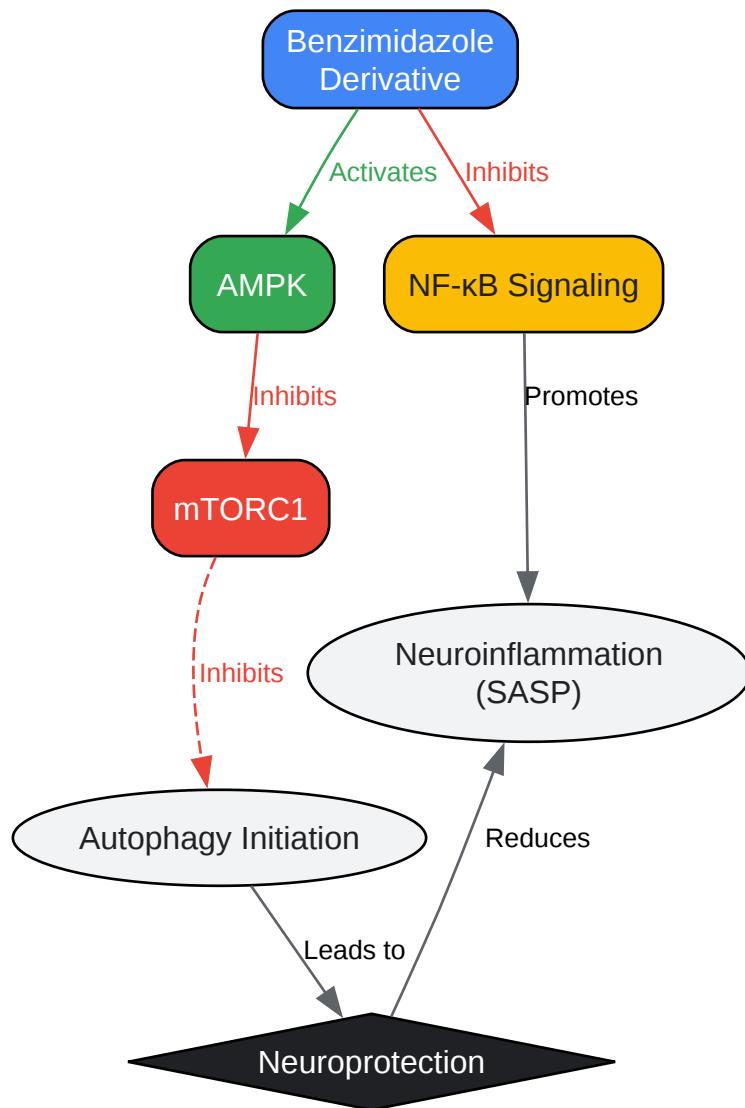
Biological Activities and Signaling Pathways

Benzimidazole derivatives are recognized as "privileged substructures" in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and antioxidant effects.^{[8][9]}

Antimicrobial Activity

Derivatives of **2-(4-methoxyphenyl)-1H-benzimidazole** have demonstrated notable antibacterial and antifungal activities.^[10] The proposed mechanism for its antibacterial action, particularly against Gram-positive bacteria like *Staphylococcus aureus*, involves the inhibition

of Dihydrofolate Reductase (DHFR).^[11] DHFR is a crucial enzyme in the synthesis of tetrahydrofolate, an essential cofactor for the biosynthesis of nucleotides and amino acids. Its inhibition disrupts these pathways, leading to bacterial cell death.



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of antibacterial action via DHFR inhibition.

Neuroprotective Activity

Recent studies have highlighted the potential of benzimidazole derivatives in the context of neurodegenerative diseases like Alzheimer's disease (AD). One study suggests that **2-(4-methoxyphenyl)-1H-benzimidazole** can act as an activator of PPARGC1A (Peroxisome proliferator-activated receptor gamma coactivator 1-alpha).^[5] Furthermore, benzimidazole derivatives, in synergy with other compounds, may protect against AD by enhancing autophagy and reducing cellular senescence.^[12] This involves the modulation of key signaling pathways such as AMPK/mTOR and the inhibition of NF-κB, which collectively help in clearing toxic protein aggregates and reducing neuroinflammation.^[12]

[Click to download full resolution via product page](#)

Caption: Signaling pathways involved in the neuroprotective effects of benzimidazoles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1H-Benzimidazole,2-(4-methoxyphenyl)- | CAS#:2620-81-7 | Chemsoc [chemsoc.com]

- 2. chemsynthesis.com [chemsynthesis.com]
- 3. scbt.com [scbt.com]
- 4. 2-(4-METHOXYPHENYL)-1H-BENZIMIDAZOLE CAS#: 2620-81-7 [m.chemicalbook.com]
- 5. 2-(4-METHOXYPHENYL)-1H-BENZIMIDAZOLE | 2620-81-7 [chemicalbook.com]
- 6. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpcbs.com [ijpcbs.com]
- 8. 2-(4-Methoxyphenyl)-1-phenyl-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. isca.me [isca.me]
- 10. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(4-methoxyphenyl)-1H-benzimidazole]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1347242#molecular-weight-of-2-4-methoxyphenyl-1h-benzimidazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com